molecular formula C23H29N3O3S B2399046 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide CAS No. 1021058-79-6

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Cat. No.: B2399046
CAS No.: 1021058-79-6
M. Wt: 427.56
InChI Key: ZGLJITMOHVNASH-VAWYXSNFSA-N
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Description

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cinnamamide core structure, which is often associated with bioactive properties, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the piperazine derivative: The initial step involves the reaction of m-tolylamine with piperazine to form 4-(m-tolyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with cinnamamide: The final step involves coupling the sulfonylated piperazine derivative with cinnamamide under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. It is also being explored for its potential metabolic benefits, such as reducing elevated glucose and triglyceride levels . Additionally, this compound is being investigated for its role as a non-selective α-adrenoceptor antagonist, which could have therapeutic applications in treating metabolic disturbances .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Another non-selective α-adrenoceptor antagonist with similar metabolic benefits.

    N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide:

Uniqueness

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide stands out due to its cinnamamide core, which is associated with bioactive properties. Its ability to act as a non-selective α-adrenoceptor antagonist and its potential therapeutic applications in metabolic disorders and cancer treatment make it a unique and valuable compound for scientific research.

Properties

IUPAC Name

(E)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-20-7-5-10-22(19-20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-23(27)12-11-21-8-3-2-4-9-21/h2-5,7-12,19H,6,13-18H2,1H3,(H,24,27)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJITMOHVNASH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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